4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine molecular weight and formula
4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine molecular weight and formula
Scaffold Characterization, Synthesis, and Application in Medicinal Chemistry
Executive Summary
In the context of modern drug discovery, 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine represents a high-value "privileged structure." It combines the metabolic stability and solubility-enhancing properties of the morpholine ring with the robust electronic variability of a nitro-substituted benzenesulfonamide core.
This guide serves as a definitive technical reference for this compound. Beyond basic molecular weight and formula, it details the synthetic logic, purification protocols, and downstream utility of this molecule as a versatile building block for Fragment-Based Drug Discovery (FBDD).
Physicochemical Specifications
The following data constitutes the baseline identity of the compound. These values are calculated based on standard atomic weights (IUPAC) and are critical for stoichiometric calculations and Mass Spectrometry (MS) validation.
Core Identity Table
| Property | Value | Technical Context |
| IUPAC Name | 4-(2-methyl-5-nitrobenzenesulfonyl)morpholine | Systematic nomenclature for registry. |
| Molecular Formula | C₁₁H₁₄N₂O₅S | Essential for elemental analysis (CHN). |
| Molecular Weight | 286.30 g/mol | Average mass for molarity calculations. |
| Monoisotopic Mass | 286.0623 Da | Exact mass for High-Resolution MS (HRMS) matching |
| Heavy Atom Count | 19 | Relevant for ligand efficiency metrics. |
| Calculated LogP | ~1.3 - 1.6 | Indicates moderate lipophilicity; likely orally bioavailable (Lipinski compliant). |
| TPSA | ~92 Ų | Topological Polar Surface Area; suggests good membrane permeability (<140 Ų). |
Synthetic Pathway & Experimental Protocol
Expert Insight: The synthesis of this compound relies on the nucleophilic attack of morpholine on a sulfonyl chloride. While theoretically simple, the presence of the ortho-methyl group introduces steric bulk that can retard the reaction rate compared to para-substituted analogs. Furthermore, the meta-nitro group is electron-withdrawing, which activates the sulfonyl chloride but also makes the ring susceptible to side reactions if the temperature is uncontrolled.
Reaction Logic (DOT Diagram)
The following flow diagram illustrates the critical decision points in the synthesis and workup to ensure high purity without column chromatography.
Caption: Step-wise synthetic workflow emphasizing exotherm control and biphasic purification to remove amine salts.
Detailed Experimental Protocol
Objective: Synthesis of 4-(2-methyl-5-nitrobenzenesulfonyl)morpholine on a 10 mmol scale.
Reagents:
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2-Methyl-5-nitrobenzenesulfonyl chloride (2.35 g, 10 mmol)
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Morpholine (0.96 g, 1.0 mL, 11 mmol) [1.1 eq]
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Triethylamine (Et₃N) (1.5 mL, 11 mmol) [1.1 eq]
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Dichloromethane (DCM) (Anhydrous, 50 mL)
Procedure:
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Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
). -
Solvation: Add the sulfonyl chloride (2.35 g) and dissolve in anhydrous DCM (40 mL). Cool the solution to 0°C using an ice/water bath. Why: Sulfonyl chlorides are moisture sensitive; cooling prevents hydrolysis.
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Base Addition: Add Triethylamine (1.5 mL) in one portion.
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Nucleophile Addition: Dilute morpholine (1.0 mL) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Why: The reaction is exothermic. Rapid addition can cause localized heating and impurity formation.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3 hours.
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Validation: Check TLC (Hexane:EtOAc 1:1). The starting material (high Rf) should disappear; the product (lower Rf) should appear.
-
-
Workup (The Self-Validating Step):
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Transfer mixture to a separatory funnel.
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Wash 1: 1M HCl (2 x 20 mL). Crucial: This protonates excess morpholine and Et₃N, forcing them into the aqueous layer.
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Wash 2: Saturated NaHCO₃ (2 x 20 mL). Crucial: Neutralizes any residual acid.
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Wash 3: Brine (1 x 20 mL).
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Yield: Expect 2.5 - 2.7 g (85-95%) of a pale yellow/off-white solid.
Strategic Applications in Drug Discovery
This molecule is rarely the "final drug." Instead, it is a Late-Stage Functionalization Intermediate . The nitro group (
Derivatization Logic (DOT Diagram)
The following diagram maps the chemical space accessible from this scaffold.
Caption: The "Masked Aniline" strategy. The nitro group is reduced to an amine to enable diverse coupling reactions.
Mechanistic Relevance[1][2][3][4][5]
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Metabolic Stability: The morpholine ring blocks metabolic oxidation sites often found in alkyl chains.
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Solubility: The ether oxygen in morpholine acts as a Hydrogen Bond Acceptor (HBA), improving aqueous solubility compared to a phenyl ring.
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Electronic Tuning: The sulfonyl group is a strong electron-withdrawing group (EWG). In the aniline derivative (after reduction), this lowers the pKa of the aniline nitrogen, making it less prone to oxidation but still nucleophilic enough for amide coupling.
Analytical Validation (Quality Control)
To ensure the integrity of your synthesized compound, compare your data against these predicted spectroscopic signatures.
Proton NMR ( H NMR, 400 MHz, )
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Aromatic Region (3H):
- ~8.4 ppm (d, J=2 Hz, 1H): Proton at C6 (ortho to Nitro, meta to Sulfonyl). Most deshielded due to two EWGs.
- ~8.2 ppm (dd, J=8, 2 Hz, 1H): Proton at C4.
- ~7.5 ppm (d, J=8 Hz, 1H): Proton at C3 (ortho to Methyl).
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Morpholine Region (8H):
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~3.7 ppm (m, 4H): Protons adjacent to Oxygen (
). -
~3.1 ppm (m, 4H): Protons adjacent to Nitrogen (
).
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~3.7 ppm (m, 4H): Protons adjacent to Oxygen (
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Methyl Group (3H):
- ~2.7 ppm (s, 3H): Benzylic methyl. Slightly deshielded by the aromatic ring.
Mass Spectrometry (ESI+)
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Target Ion: Look for
. -
Fragment Pattern: A loss of 87 Da (Morpholine) is common in high-energy collision-induced dissociation (CID).
References
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PubChem. 4-(3-Nitrobenzyl)morpholine Compound Summary (Analogous Structure). National Library of Medicine.[1] Available at: [Link][1]
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Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature. Available at: [Link]
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Yasuhara, A., Kasano, A., & Sakamoto, T. (1999).[2] Convenient Reduction of Nitrobenzenes to Anilines Using Electrochemically Generated Nickel.[2] Journal of Organic Chemistry.[2] Available at: [Link]
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Kumari, N., et al. (2025). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate.[3] Available at: [Link]
